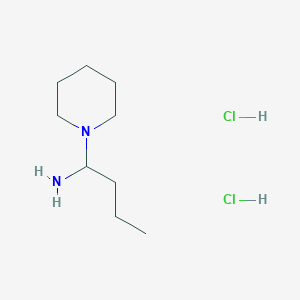
6'-O-Galloylalbiflorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-O-Galloylalbiflorin is a monoterpene glycoside that is derived from albiflorin, carrying a galloyl substituent at position 6. It has garnered attention due to its various biological activities, including its role as an androgen antagonist and antineoplastic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Galloylalbiflorin typically involves the esterification of albiflorin with gallic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the galloyl ester at the 6’ position of albiflorin .
Industrial Production Methods: Industrial production of 6’-O-Galloylalbiflorin is primarily achieved through extraction from the roots of Paeonia lactiflora. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6’-O-Galloylalbiflorin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the galloyl moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the lactone ring can be reduced to form the corresponding alcohol.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
6’-O-Galloylalbiflorin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6’-O-Galloylalbiflorin involves its interaction with androgen receptors. It acts as an antagonist, inhibiting the biosynthesis or actions of androgens. This inhibition can prevent the proliferation of androgen-dependent cells, making it a potential candidate for cancer therapy . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparison with Similar Compounds
Albiflorin: The parent compound of 6’-O-Galloylalbiflorin, also isolated from .
Paeoniflorin: Another monoterpene glycoside from Paeonia lactiflora, known for its anti-inflammatory and neuroprotective effects.
Uniqueness of 6’-O-Galloylalbiflorin: 6’-O-Galloylalbiflorin is unique due to its galloyl substituent, which imparts additional biological activities such as androgen antagonism and antineoplastic properties. This makes it distinct from its parent compound albiflorin and other similar glycosides .
Properties
Molecular Formula |
C30H32O15 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |
InChI Key |
NKYKOCKNAQIWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


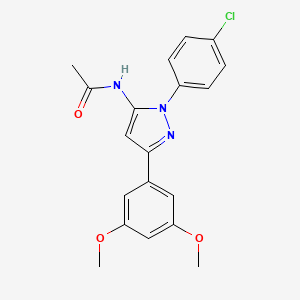
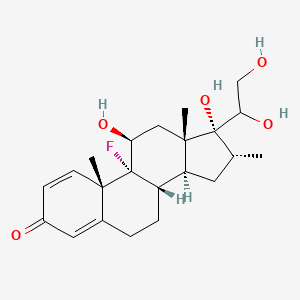
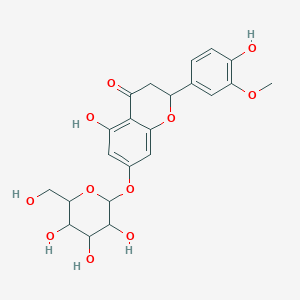
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
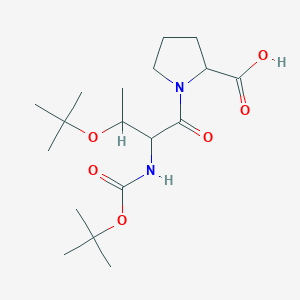

![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
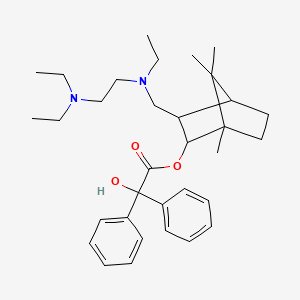

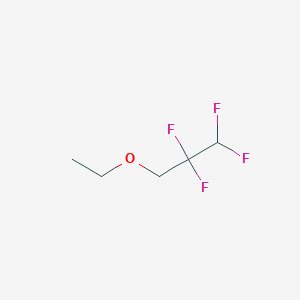
![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
